Sulfo-LC-SDA(Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)
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Overview
Description
Sulfo-LC-SDA (Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4’-azipentanamido)hexanoate) is a heterobifunctional crosslinking reagent. It combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photoreaction chemistries. This compound is water-soluble due to the presence of a sulfonate group, making it suitable for aqueous solutions. It is primarily used in protein crosslinking to study protein structures and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-LC-SDA involves the reaction of succinimidyl 6-(4,4’-azipentanamido)hexanoate with a sulfonate group to improve water solubility. The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds. The diazirine group is activated by long-wave UV light (330-370 nm) to react with any amino acid side chain or peptide backbone .
Industrial Production Methods
Industrial production of Sulfo-LC-SDA follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The compound is typically stored in a desiccated environment to prevent moisture absorption, which can affect its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-LC-SDA undergoes several types of reactions:
Substitution Reactions: The NHS ester group reacts with primary amines to form covalent amide bonds.
Photoreaction: The diazirine group reacts with amino acid side chains or peptide backbones upon activation with UV light
Common Reagents and Conditions
Reagents: Primary amines, UV light (330-370 nm).
Conditions: pH 7 to 9 for NHS ester reactions, UV light activation for diazirine reactions .Major Products
The major products formed from these reactions are covalent amide bonds between the NHS ester and primary amines, and crosslinked proteins via the diazirine group .
Scientific Research Applications
Sulfo-LC-SDA is widely used in scientific research, including:
Chemistry: Used for protein labeling and crosslinking to study protein structures and interactions.
Biology: Helps in understanding protein-protein interactions and stabilizing protein complexes.
Medicine: Used in drug development to study target protein interactions.
Industry: Applied in the development of diagnostic tools and biosensors .
Mechanism of Action
Sulfo-LC-SDA exerts its effects through a two-step chemical crosslinking process:
NHS Ester Reaction: The NHS ester group reacts with primary amines to form covalent amide bonds.
Diazirine Photoreaction: The diazirine group is activated by UV light to react with any amino acid side chain or peptide backbone, forming stable crosslinks
Comparison with Similar Compounds
Similar Compounds
Sulfo-SDA: Contains a sulfonate group for water solubility but lacks the long spacer arm of Sulfo-LC-SDA.
Sulfo-SDAD: Similar to Sulfo-LC-SDA but includes a disulfide bond within the spacer that can be cleaved with reducing agents.
Uniqueness
Sulfo-LC-SDA is unique due to its long spacer arm (12.5Å) that separates the two photoreactive groups, allowing for more efficient crosslinking. It also has better photostability in normal light compared to traditional photoreactive crosslinkers like phenyl azides .
Properties
Molecular Formula |
C15H21N4NaO8S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
sodium;1-[6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C15H22N4O8S.Na/c1-15(17-18-15)7-6-11(20)16-8-4-2-3-5-13(22)27-19-12(21)9-10(14(19)23)28(24,25)26;/h10H,2-9H2,1H3,(H,16,20)(H,24,25,26);/q;+1/p-1 |
InChI Key |
NZJSKWCJBUEDEO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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